Terpinolene

描述

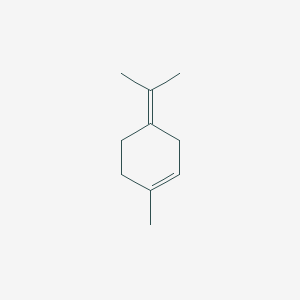

This compound is a p-menthadiene with double bonds at positions 1 and 4(8). It has a role as a sedative, an insect repellent, a plant metabolite and a volatile oil component.

This compound is a natural product found in Camellia sinensis, Hypericum foliosum, and other organisms with data available.

This compound is found in allspice. This compound is a constituent of many essential oils e.g. Citrus, Mentha, Juniperus, Myristica species Parsnip oil (Pastinaca sativa) is a major source (40-70%). This compound is a flavouring ingredient. this compound has been shown to exhibit anti-fungal function (A7932).

See also: Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of).

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-propan-2-ylidenecyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYAFQVGZZPNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027222 | |

| Record name | Terpinolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup) | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882 | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.74 [mmHg], 0.74 mm Hg at 25 °C | |

| Record name | Terpinolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white to pale amber liquid, Colorless liquid or oil | |

CAS No. |

586-62-9 | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terpinolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpinolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1,4(8)-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 586-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPINOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9830X5KSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Terpinolene: A Comprehensive Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinolene (C₁₀H₁₆), a monoterpene with a characteristic fresh, piney, and floral aroma, is a constituent of numerous essential oils derived from a wide array of botanicals. While not always the most abundant terpene, its presence significantly influences the aromatic and potential therapeutic profiles of these natural extracts. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its prevalence in various plant species. Furthermore, this document elucidates the intricate biosynthetic pathway leading to this compound formation, from precursor molecules to the enzymatic cyclization catalyzed by this compound synthase. Detailed experimental protocols for the extraction, identification, and quantification of this compound are provided to support further research and development in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a diverse range of plant species, contributing to their unique aromatic profiles. Its concentration can vary significantly depending on the plant's genetics, geographical location, and cultivation conditions. Notable natural sources include Cannabis sativa, various species of Pine (Pinus), and Tea Tree (Melaleuca alternifolia).[1][2][3]

This compound in Cannabis sativa

In Cannabis sativa, this compound is a key contributor to the aroma of many cultivars, particularly those described as having fruity, floral, and fresh scents.[4] While often present in smaller quantities compared to other terpenes like myrcene (B1677589) and caryophyllene, some strains are this compound-dominant.[4][5] The presence and concentration of this compound are significant factors in the chemical fingerprinting of cannabis strains and are thought to contribute to the "entourage effect," where the combined action of cannabinoids and terpenes may modulate the plant's overall therapeutic effects.

Table 1: this compound Content in Select Cannabis sativa Cultivars

| Cultivar | This compound Content (% of total terpenes) | Reference |

| 'Sativa' Strains (Average) | 10.2 ± 1.8% | |

| Strain 7 ('mostly sativa') | 41.8 ± 7.2% | |

| Strain 8 ('mostly sativa') | 37.3 ± 3.5% | |

| Jack Herer | High this compound content | [3] |

| Lemon OG Candy | High this compound content | [3] |

| Kalimist | High this compound content | [3] |

This compound in Conifers (Pinus spp.)

Essential oils derived from various pine species are known to contain this compound, contributing to their characteristic woody and fresh aromas. The concentration of this compound in pine essential oils can differ based on the specific species and geographical origin.

Table 2: this compound Content in Select Pinus Species Essential Oils

| Species | This compound Content (% of essential oil) | Reference |

| Pinus sylvestris | 1.53% | [6] |

| Pinus ponderosa var. ponderosa | 0.7% | [1] |

| Pinus contorta subsp. contorta | 0.4% | [1] |

| Pinus flexilis | 0.8% | [1] |

| Pinus brutia | 0.48% | [7] |

| Pinus albicaulis | 3.3 - 5.1% | [8] |

| Pinus monticola | 5.1% | [8] |

This compound in Tea Tree Oil (Melaleuca alternifolia)

Tea tree oil, renowned for its medicinal properties, contains this compound as one of its key components. While terpinen-4-ol is the most abundant compound, this compound contributes to the oil's overall aromatic profile and potential biological activity.[9][10]

Table 3: this compound Content in Melaleuca alternifolia (Tea Tree) Essential Oil

| Source/Analysis | This compound Content (% of essential oil) | Reference |

| Analysis 1 | 3.11% | [2] |

| Analysis 2 | 2.75 - 4.19% | [11] |

| This compound Chemotype | Dominant Component | [10] |

Other Natural Sources

Beyond the aforementioned sources, this compound is also found in the essential oils of various other plants, including:

Biosynthesis of this compound

The biosynthesis of this compound, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The initial steps of the pathway involve the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) and results in the formation of the ten-carbon intermediate, geranyl pyrophosphate (GPP).

The final and decisive step in this compound biosynthesis is the enzymatic cyclization of GPP, which is catalyzed by a specific monoterpene synthase known as this compound synthase (TPS). The mechanism of this cyclization is a complex multi-step process that proceeds through several carbocation intermediates within the enzyme's active site. The generally accepted mechanism involves the following key steps:

-

Ionization of GPP: The pyrophosphate group of GPP departs, leading to the formation of a geranyl cation.

-

Isomerization: The geranyl cation undergoes isomerization to the more stable tertiary linalyl cation.

-

Cyclization: The linalyl cation then cyclizes to form the α-terpinyl cation.

-

Rearrangement and Deprotonation: A series of rearrangements and a final deprotonation event lead to the formation of this compound.

The precise stereochemistry and regiochemistry of the final product are tightly controlled by the three-dimensional structure of the this compound synthase active site.

Overview of the this compound biosynthesis pathway.

Mechanism of GPP cyclization by this compound synthase.

Experimental Protocols

The accurate identification and quantification of this compound in complex plant matrices are crucial for research and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed analytical technique for this purpose.

Sample Preparation: Solvent Extraction of Terpenes from Plant Material

This protocol is suitable for the extraction of terpenes from dried plant material such as cannabis flowers, pine needles, or tea tree leaves.

Materials:

-

Dried and homogenized plant material

-

Organic solvent (e.g., hexane (B92381), ethyl acetate, or a mixture)[12]

-

Internal standard (e.g., n-tridecane)

-

Centrifuge tubes (e.g., 50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

Procedure:

-

Weigh approximately 100-500 mg of the homogenized plant material into a centrifuge tube.

-

Add a known volume of the organic solvent containing the internal standard. A solvent-to-sample ratio of 10:1 (v/w) is a common starting point.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

-

Centrifuge the sample at a sufficient speed (e.g., 5000 rpm for 5 minutes) to pellet the solid plant material.

-

Carefully collect the supernatant (the solvent extract).

-

Filter the supernatant through a syringe filter into an autosampler vial for GC-MS analysis.[12]

Workflow for solvent extraction of terpenes.

GC-MS Analysis of Terpenes

The following provides a general set of parameters for the analysis of terpenes. These may need to be optimized depending on the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector

-

Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless (depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 190 °C at 3 °C/min

-

Ramp to 280 °C at 20 °C/min, hold for 2 minutes

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

Data Analysis:

-

Identification: this compound is identified by comparing its retention time and mass spectrum with those of a certified reference standard.

-

Quantification: The concentration of this compound is determined by creating a calibration curve using a series of known concentrations of a this compound standard. The internal standard is used to correct for variations in sample preparation and injection volume.

Terpene Synthase Enzyme Assay

This protocol describes a general method for the in vitro characterization of this compound synthase activity.

Materials:

-

Purified or partially purified this compound synthase enzyme

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, containing 15 mM MgCl₂, 5 mM DTT)[13]

-

Geranyl pyrophosphate (GPP) substrate

-

Organic solvent for extraction (e.g., hexane or pentane)

-

Microcentrifuge tubes

-

Incubator or water bath

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the enzyme solution in a microcentrifuge tube.

-

Initiate the reaction by adding the GPP substrate to the mixture.

-

Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a volume of the organic solvent and vortexing vigorously to extract the terpene products.

-

Centrifuge the tube to separate the aqueous and organic layers.

-

Carefully remove the organic layer containing the terpene products and transfer it to a clean vial for GC-MS analysis.

-

Analyze the extracted products by GC-MS to identify and quantify the this compound produced.

Conclusion

This compound is a widely distributed monoterpene that plays a significant role in the chemical composition and aromatic properties of numerous plant species. Its biosynthesis from geranyl pyrophosphate is a fascinating example of the enzymatic control over complex chemical transformations. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound in natural sources and for the elucidation of its biosynthetic pathways. A thorough understanding of this compound's natural distribution and biosynthesis is essential for harnessing its potential in various applications, including the development of new pharmaceuticals, flavor and fragrance compounds, and for the quality control of botanical products.

References

- 1. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, a key terpene in cannabis- Alchimia Grow Shop [alchimiaweb.com]

- 4. What is this compound and what does this cannabis terpene do? | Leafly [leafly.com]

- 5. entourbrand.com [entourbrand.com]

- 6. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 7. Yields and Constituents of Essential Oil from Cones of Pinaceae spp. Natively Grown in Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemical composition and biological evaluation of tea tree (Melaleuca alternifolia L.) leaves essential oils [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. thecbggurus.com [thecbggurus.com]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Terpinolene Isomers and Their Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of terpinolene, focusing on their chemical and physical properties, spectroscopic data, and significant pharmacological activities. This document is intended to serve as a foundational resource for professionals in research and drug development, offering detailed experimental protocols and insights into the molecular mechanisms of these compounds.

Introduction to this compound Isomers

Terpinenes are a group of isomeric monoterpenes with the molecular formula C₁₀H₁₆. They are structural isomers, differing in the position of their carbon-carbon double bonds within a p-menthane (B155814) framework. The four primary isomers are alpha-terpinene (B1210023) (α-terpinene), beta-terpinene (B1206484) (β-terpinene), gamma-terpinene (B192506) (γ-terpinene), and delta-terpinene, which is commonly known as this compound.[1] While α- and γ-terpinene are common constituents of essential oils from various plants, and this compound is found in sources like tea tree and conifers, β-terpinene is not naturally occurring and is synthesized from other terpenes like sabinene.[1][2] These isomers exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, making them subjects of interest for therapeutic applications.

Physicochemical and Spectroscopic Properties

The distinct placement of double bonds in each isomer results in variations in their physical and chemical characteristics. A summary of their key physicochemical properties is presented in Table 1. Spectroscopic data, essential for their identification and characterization, are summarized in Table 2.

Data Presentation

Table 1: Physicochemical Properties of this compound Isomers

| Property | α-Terpinene | β-Terpinene | γ-Terpinene | δ-Terpinene (this compound) |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |

| Molecular Weight ( g/mol ) | 136.23 | 136.23 | 136.23 | 136.23 |

| Boiling Point (°C) | 173-175[3] | 173-174[1] | 181-183[4] | 186[5] |

| Density (g/cm³) | 0.833-0.838[3] | ~0.838[1] | 0.841-0.845[4] | 0.8632 at 15°C[5] |

| Refractive Index (n²⁰) | 1.475-1.480[3] | 1.4754 (at 22°C)[6] | 1.472-1.478[4] | 1.474-1.484[5] |

| Solubility | Insoluble in water; soluble in most fixed oils.[3] | Insoluble in water; soluble in alcohol and ether.[6] | Insoluble in water; soluble in most fixed oils.[4] | Insoluble in water; soluble in oils and ethanol.[5] |

| Odor | Herbal, citrus-like[2] | Less pronounced aroma[2] | Herbaceous citrus[4] | Sweet, piney, woody[2][5] |

Table 2: Spectroscopic Data of this compound Isomers

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| α-Terpinene | 5.62, 5.59, 2.28, 2.11, 2.09, 1.77, 1.03, 1.01[3][7] | 142.25, 132.89, 119.69, 116.58, 34.55, 29.06, 25.33, 22.89, 21.23[3] | 136 (M+), 121, 93[3] |

| β-Terpinene | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |

| γ-Terpinene | 5.44, 5.42, 2.60, 2.28, 2.20, 2.12, 1.67, 1.05, 0.97[4] | 140.64, 131.26, 118.94, 116.06, 34.63, 31.68, 27.60, 23.02, 21.33[4] | 136 (M+), 121, 93[4] |

| δ-Terpinolene | 5.37, 2.74, 2.34, 2.32, 2.31, 2.00, 1.69, 1.66[5] | 134.25, 127.59, 121.73, 120.77, 31.46, 29.52, 26.62, 23.45, 20.21, 19.75[5] | 136 (M+), 121, 93[5] |

Pharmacological Activities and Signaling Pathways

This compound isomers have been investigated for a variety of pharmacological effects. This compound, in particular, has demonstrated notable anticancer, sedative, antioxidant, and antimicrobial properties.

Anticancer Activity and the PI3K/Akt Signaling Pathway

One of the significant findings in this compound research is its ability to downregulate the expression of AKT1, a key protein in the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in various cancers.[4] By reducing AKT1 expression, this compound can inhibit cancer cell proliferation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound isomers.

Determination of Physicochemical Properties

This method is suitable for small sample volumes.

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the terpinene isomer to a thermometer using a rubber band.

-

Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Reading: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid begins to re-enter the capillary tube as the apparatus cools.[8]

-

Sample Preparation: Add an excess amount of the terpinene isomer to a known volume of solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure saturation.

-

Phase Separation: Allow the mixture to stand until the undissolved solute settles. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully remove an aliquot of the supernatant (the saturated solution) and analyze its concentration using a suitable analytical technique, such as gas chromatography (GC).[9]

Chemical Analysis

This protocol is for the qualitative and quantitative analysis of terpinene isomers.

-

Sample Preparation: Extract the plant material or essential oil with a suitable solvent like ethyl acetate. Add a known concentration of an internal standard (e.g., n-tridecane) for quantification.[10]

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.[13]

-

-

Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the isomers by comparing their peak areas to that of the internal standard.

Biological Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[14]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the terpinene isomer and a positive control (e.g., ascorbic acid).[14]

-

Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well.[15]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[14]

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth.

-

Serial Dilutions: Prepare serial two-fold dilutions of the terpinene isomer in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the terpinene isomer at which no visible growth of the microorganism is observed.[17]

This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is relevant for neurodegenerative diseases.

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB).

-

Reaction Mixture: In a 96-well plate, add the AChE enzyme solution, the this compound isomer at various concentrations, and the DTNB solution.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes).

-

Initiate Reaction: Add the substrate (ATCI) to start the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow product resulting from the reaction of thiocholine (B1204863) with DTNB.

-

Calculation: Calculate the percentage of enzyme inhibition for each concentration of the this compound isomer and determine the IC₅₀ value.[6][18]

Conclusion

The isomers of this compound, particularly this compound (δ-terpinene) itself, represent a promising class of natural compounds with diverse and potent biological activities. Their distinct chemical and physical properties, arising from the varied placement of double bonds, underscore the importance of precise analytical characterization. The provided experimental protocols offer a standardized approach for researchers to investigate these compounds further. The elucidation of their mechanism of action, such as the inhibition of the PI3K/Akt pathway by this compound, opens new avenues for the development of targeted therapies. This guide serves as a valuable resource to facilitate continued research and unlock the full therapeutic potential of this compound isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a component of herbal sage, downregulates AKT1 expression in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a component of herbal sage, downregulates AKT1 expression in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gentechscientific.com [gentechscientific.com]

- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. researchmgt.monash.edu [researchmgt.monash.edu]

- 18. tandfonline.com [tandfonline.com]

The In Vitro Biological Activities of Terpinolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinolene, a monoterpene commonly found in the essential oils of various plants such as pine, rosemary, and sage, has garnered significant scientific interest for its diverse pharmacological properties.[1] In vitro studies have been instrumental in elucidating the mechanisms underlying its biological activities, revealing its potential as a therapeutic agent. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized.

Anticancer and Cytotoxic Activities

This compound has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. These effects are often attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Antiproliferative and Cytotoxic Effects

The following table summarizes the in vitro anticancer and cytotoxic activities of this compound and related terpenes against various cancer cell lines.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | N2a (Neuroblastoma) | MTT Assay | Antiproliferative | Significant decrease in cell proliferation at 50 mg/L | [2] |

| This compound | K562 (Human leukemic cells) | Cell Proliferation Assay | Inhibition of cell proliferation | Significant inhibition | [3] |

| Terpinen-4-ol | A549 (Nonsmall cell lung cancer) | MTT Assay | IC50 | 0.052% | [4] |

| Terpinen-4-ol | CL1-0 (Nonsmall cell lung cancer) | MTT Assay | IC50 | 0.046% | [4] |

| Terpene Fraction | AMJ13 (Breast cancer) | MTT Assay | IC50 | 8.455 ± 3.02 µg/mL | [5] |

| Terpene Fraction | SK-GT-4 (Esophageal cancer) | MTT Assay | IC50 | 15.14 ± 3.266 µg/mL | [5] |

| Geraniol | COLO-205 (Colon adenocarcinoma) | Not Specified | IC50 | 20 µM | [6] |

| Geranyl acetate | COLO-205 (Colon adenocarcinoma) | Not Specified | IC50 | 30 µM | [6] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the control (untreated cells).

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Signaling Pathways

In vitro studies have shown that this compound can downregulate the expression of AKT1, a key protein in the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. curaleafclinic.com [curaleafclinic.com]

- 3. researchgate.net [researchgate.net]

- 4. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Terpinolene's Antioxidant Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinolene, a monoterpene found in various essential oils, has demonstrated notable antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's antioxidant activity. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows. The multifaceted antioxidant action of this compound involves direct radical scavenging, modulation of cellular antioxidant enzyme activities, and potential interaction with critical signaling pathways, positioning it as a compound of interest for further investigation in the context of oxidative stress-related pathologies.

Direct Radical Scavenging and Inhibition of Lipid Peroxidation

This compound exhibits direct antioxidant effects by neutralizing free radicals and inhibiting lipid peroxidation, a key process in cellular damage.

Radical Scavenging Activity

While specific IC50 values for this compound in common radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not consistently reported in the literature, its structural features suggest a capacity for radical scavenging. The mechanism likely involves the donation of a hydrogen atom from its allylic positions to stabilize free radicals. The abstraction of a hydrogen atom from the bisallylic C-H bond of this compound leads to the formation of a resonance-stabilized radical, thus terminating the radical chain reaction.

Inhibition of Lipid Peroxidation

This compound has been shown to effectively inhibit lipid peroxidation. This is particularly relevant in the context of cardiovascular health, as it can prevent the oxidative modification of low-density lipoproteins (LDL), a key event in the development of atherosclerosis.[1][2] The inhibition is attributed to the protection of both the lipid and protein components of LDL from oxidation.[1][2]

| Assay | System | Concentration | Inhibition | Reference |

| Lipid Peroxidation | Egg Yolk Model | 500 ppm | 56% | Foti & Ingold, 2003 |

| Lipid Peroxidation | Linoleic Acid System | 10⁻³ M | 22% | Foti & Ingold, 2003 |

| LDL Oxidation | Copper-induced | Not specified | Significant protection | Grassmann et al., 2005[1][2] |

Modulation of Cellular Antioxidant Defenses

Beyond direct scavenging, this compound influences the endogenous antioxidant defense systems of cells by modulating the activity of key antioxidant enzymes.

Effects on Antioxidant Enzyme Activity

Studies have indicated that this compound can alter the activity of primary antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). In a study on Rhyzopertha dominica, this compound exposure led to a dose-dependent decrease in SOD and CAT activity, while GPx activity was increased. This suggests a complex interaction with the cellular redox state, where this compound may directly scavenge certain reactive oxygen species (ROS), reducing the need for SOD and CAT, while potentially upregulating the glutathione system for detoxification of lipid peroxides.

| Enzyme | Effect of Increasing this compound Dosage |

| Superoxide Dismutase (SOD) | Decreased activity |

| Catalase (CAT) | Decreased activity |

| Glutathione Peroxidase (GPx) | Increased activity |

Impact on Total Antioxidant Capacity

In vitro studies on primary rat neurons have shown that this compound at lower concentrations (10-50 mg/L) can increase the total antioxidant capacity (TAC) of the cells.[3][4][5] However, at higher concentrations (above 50 mg/L), it was observed to increase total oxidative stress (TOS).[3][4][5] This dose-dependent effect highlights the importance of concentration in determining the pro- or antioxidant outcome of this compound treatment.

Putative Signaling Pathways Involved in this compound's Antioxidant Action

While direct studies on this compound are limited, the antioxidant effects of many terpenes are mediated through the activation of specific cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of the cellular antioxidant response.

The Nrf2-ARE Pathway

The Nrf2-antioxidant response element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). While not yet definitively shown for this compound, other terpenes have been demonstrated to activate this pathway.

The MAPK Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are involved in cellular responses to a variety of stimuli, including oxidative stress. Oxidative stress can lead to the activation of these kinases, which in turn can regulate the expression of genes involved in both cell survival and apoptosis. Some antioxidant compounds exert their protective effects by modulating MAPK signaling, often by inhibiting the pro-inflammatory and pro-apoptotic branches of the pathway (JNK and p38) while promoting the pro-survival ERK pathway. The potential for this compound to modulate these pathways in the context of oxidative stress warrants further investigation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol) at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL).

-

Add an equal volume of DPPH solution (e.g., 100 µL) to each well.

-

Include a blank control containing the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from a dose-response curve.

-

ABTS Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

-

Reagents:

-

ABTS stock solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

Test compound (this compound) and positive control (e.g., Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing it to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add a small volume of each dilution (e.g., 10 µL).

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

-

Incubate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity as in the DPPH assay.

-

Determine the IC50 value from a dose-response curve.

-

Lipid Peroxidation (TBARS) Assay

-

Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a breakdown product of lipid peroxides. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

-

Reagents:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

MDA standard for calibration curve

-

-

Procedure:

-

Homogenize the biological sample.

-

Induce lipid peroxidation if necessary (e.g., with FeSO4/ascorbate).

-

Add the test compound (this compound) at various concentrations.

-

Stop the reaction and precipitate proteins by adding TCA.

-

Centrifuge to collect the supernatant.

-

Add TBA solution to the supernatant and heat (e.g., 95°C for 60 minutes) to form the MDA-TBA adduct.

-

Cool the samples and measure the absorbance at 532 nm.

-

-

Data Analysis:

-

Quantify the amount of MDA formed using a standard curve prepared with known concentrations of MDA.

-

Calculate the percentage inhibition of lipid peroxidation by this compound compared to the control.

-

Conclusion

This compound demonstrates antioxidant activity through a combination of direct radical scavenging, inhibition of lipid peroxidation, and modulation of cellular antioxidant enzyme systems. While its precise interactions with key signaling pathways like Nrf2 and MAPK require further elucidation, the existing evidence suggests that this compound is a promising natural compound for mitigating oxidative stress. Future research should focus on determining its specific radical scavenging kinetics, its efficacy in various cellular and in vivo models of oxidative stress, and its detailed molecular targets within the cellular antioxidant network. This will be crucial for a comprehensive understanding of its therapeutic potential in the development of novel antioxidant-based therapies.

References

The Pharmacological Profile of Terpinolene: A Technical Guide for Central Nervous System Research

Abstract

Terpinolene, a monoterpene found in a variety of botanicals, is gaining recognition for its diverse pharmacological activities within the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of this compound's effects, including its sedative, anxiolytic, neuroprotective, antioxidant, and cholinesterase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and a visual representation of its known signaling pathways to facilitate further investigation into its therapeutic potential.

Introduction

This compound is a cyclic monoterpene commonly found in plants such as Cannabis sativa, lilac, tea tree, nutmeg, and cumin.[1][2] While often present in lower concentrations compared to other terpenes like myrcene (B1677589) and limonene, this compound contributes significantly to the aromatic profile and potential therapeutic effects of these plants.[1] Its aroma is characterized as fresh, woody, and slightly floral.[1] Emerging research has highlighted a range of potential CNS effects, positioning this compound as a compound of interest for the development of novel therapeutics for neurological and psychiatric disorders. This guide synthesizes the current preclinical evidence of its action on the CNS.

Pharmacological Effects on the Central Nervous System

Sedative and Anxiolytic Effects

This compound has demonstrated notable sedative and anxiolytic properties in preclinical studies. Inhalation of this compound has been shown to induce a sedative effect in mice, reducing spontaneous motor activity.[3][4] This effect is believed to occur after nasal absorption into the bloodstream.[3][4] The sedative action of this compound is not dependent on olfaction, as the effect was observed in olfactory-impaired mice.[2]

Studies have also indicated that this compound may exert its calming effects through the modulation of the GABAergic system. While one study found that this compound itself did not potentiate GABA-A receptor responses, its structural characteristics are similar to other terpenes that do, suggesting a potential for indirect modulation or interaction with specific receptor subtypes not yet tested.[5][6] The anxiolytic potential of this compound is supported by its use in combination with other terpenes, where it contributes to a calming and relaxing experience.[7]

Neuroprotective and Antioxidant Effects

This compound exhibits significant neuroprotective and antioxidant properties. In vitro studies have shown its ability to protect neuronal cells from oxidative stress, which is implicated in the pathophysiology of neurodegenerative diseases.[1][8] this compound has been shown to increase the total antioxidant capacity in primary rat neurons at certain concentrations.[9][10]

Furthermore, this compound has demonstrated anti-proliferative effects against brain tumor cells, suggesting a potential role in neuro-oncology.[9][10] Its neuroprotective mechanisms may also involve the inhibition of amyloid-β fibril formation, a key pathological hallmark of Alzheimer's disease.[8] The antioxidant and anti-inflammatory actions of this compound are thought to be mediated, in part, through the modulation of cellular signaling pathways such as the PI3K/Akt pathway.[8][11][12]

Cholinesterase Inhibition

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5][13][14] The inhibition of these enzymes increases the availability of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease. This suggests that this compound could have potential cognitive-enhancing effects.

Interaction with Neurotransmitter Systems

Beyond its effects on the GABAergic and cholinergic systems, this compound is believed to interact with other key neurotransmitter systems. It has been proposed that this compound's effects may be mediated by serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[1] Specifically, the 5-HT2A receptor has been suggested as a potential target for its antihyperalgesic effects, which may also contribute to its mood-modulating properties.[3] There is also evidence to suggest that this compound can modulate the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of monoamine neurotransmitters like serotonin and dopamine.

Quantitative Data

The following tables summarize the quantitative data available on the pharmacological effects of this compound on the central nervous system.

Table 1: Cholinesterase Inhibitory Activity of this compound

| Enzyme | IC50 (µg/mL) | Source |

| Acetylcholinesterase (AChE) | 156.4 | [5] |

| Butyrylcholinesterase (BChE) | 147.1 | [5] |

Table 2: In Vitro Effects of this compound on Neuronal Cells

| Effect | Cell Line | Concentration | Observation | Source |

| Antiproliferative | N2a neuroblastoma cells | Starting at 50 mg/L | Significant decrease in cell proliferation | [9][10] |

| Cytotoxic | Primary rat neurons | Starting at 100 mg/L | Significant decrease in cell viability | [9][10] |

| Antioxidant | Primary rat neurons | 10, 25, and 50 mg/L | Increased Total Antioxidant Capacity (TAC) | [9][10] |

| Oxidative Stress | Primary rat neurons & N2a cells | Above 50 mg/L | Increased Total Oxidative Stress (TOS) | [9][10] |

Table 3: In Vivo Sedative Effects of this compound in Mice

| Administration Route | Dose | Effect | Source |

| Inhalation | 0.04 mg in air | Reduced motor activity to 47.3% of baseline | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sedative Effect of Inhaled this compound in Mice

-

Objective: To evaluate the sedative effect of inhaled this compound on spontaneous motor activity in mice.

-

Animal Model: Male mice.

-

Apparatus: An activity-monitoring system consisting of a transparent acrylic cage with infrared beam sensors to detect movement.

-

Procedure:

-

A filter paper with a specific dose of this compound (e.g., 0.04 mg) is placed in the activity cage.

-

A mouse is introduced into the cage.

-

Spontaneous motor activity is measured by counting the number of interruptions of the infrared beams over a set period (e.g., 20 minutes).

-

The activity of the this compound-exposed group is compared to a control group exposed to a filter paper without this compound.

-

-

Data Analysis: The percentage reduction in motor activity is calculated by comparing the mean activity counts of the this compound group to the control group.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against AChE and BChE.

-

Method: Spectrophotometric method based on Ellman's reagent.

-

Reagents:

-

Acetylcholinesterase (from Electrophorus electricus)

-

Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) as substrate for AChE

-

Butyrylthiocholine chloride (BTCC) as substrate for BChE

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

In a 96-well microplate, add the buffer, DTNB solution, and a solution of this compound at various concentrations.

-

Add the enzyme solution (AChE or BChE) to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCC).

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

Measure the absorbance of the yellow product at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Antiproliferative and Antioxidant Assays in Neuronal Cells

-

Objective: To assess the antiproliferative and antioxidant effects of this compound on neuronal cell lines.

-

Cell Lines: Primary rat neurons and N2a neuroblastoma cells.

-

Methods:

-

MTT Assay (for cell viability and proliferation):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability/proliferation.

-

-

Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) Assays:

-

Treat cells with this compound as described above.

-

Lyse the cells to obtain cell extracts.

-

Use commercially available kits to measure TAC and TOS levels in the cell lysates according to the manufacturer's instructions. These assays are typically colorimetric.

-

-

-

Data Analysis: Compare the results from this compound-treated cells to untreated control cells. Statistical analysis (e.g., ANOVA) is used to determine significant differences.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the CNS effects of this compound are still under investigation. However, current evidence points to its interaction with several key signaling pathways.

GABAergic System Modulation

While direct potentiation of GABA-A receptors by this compound has not been consistently demonstrated, its sedative and anxiolytic effects suggest a potential modulation of this primary inhibitory neurotransmitter system in the brain.

Caption: Potential modulation of the GABA-A receptor by this compound.

Cholinergic System Interaction

This compound's inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) leads to an increase in acetylcholine levels in the synapse, which is a key mechanism for enhancing cholinergic neurotransmission.

Caption: Inhibition of cholinesterases by this compound.

Neuroprotective Signaling

The neuroprotective effects of this compound are likely mediated through multiple pathways, including the activation of antioxidant defense mechanisms and modulation of cell survival pathways like PI3K/Akt.

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Workflow for In Vivo Sedative Effect Assessment

The following diagram illustrates the workflow for assessing the sedative effects of inhaled this compound in a mouse model.

Caption: Workflow for in vivo sedative effect assessment.

Conclusion and Future Directions

This compound presents a compelling profile of pharmacological effects on the central nervous system, with preclinical evidence supporting its sedative, anxiolytic, neuroprotective, and cognitive-enhancing potential. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research.

Future investigations should focus on elucidating the precise molecular mechanisms of this compound's action, including the identification of specific receptor subtypes and downstream signaling cascades. Further in vivo studies are warranted to confirm these effects in more complex models of neurological and psychiatric disorders. The development of novel delivery systems to enhance the bioavailability of this compound to the CNS could also be a promising avenue for translating these preclinical findings into therapeutic applications. A deeper understanding of the synergistic effects of this compound with other cannabinoids and terpenes (the "entourage effect") will also be crucial for optimizing its therapeutic potential.

References

- 1. The sedative effect of inhaled this compound in mice and its structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacylibrary.com [pharmacylibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. sciencedaily.com [sciencedaily.com]

- 5. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. entourbrand.com [entourbrand.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic cannabis promotes pro-hallucinogenic signaling of 5-HT2A receptors through Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cbdnationwide.com [cbdnationwide.com]

In Vivo Efficacy and Safety of Terpinolene Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinolene, a monoterpene found in various botanicals, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vivo efficacy and safety profile of this compound administration. It summarizes key quantitative data from preclinical studies, details experimental methodologies, and elucidates the known signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of this compound as a potential therapeutic agent.

Safety Profile

The safety of this compound has been evaluated in preclinical models, with acute toxicity data primarily available for oral and dermal routes of administration.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 3.740 - 4390 mg/kg | [1][2][3] |

| Rabbit | Dermal | > 4,300 mg/kg | [3] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

In Vivo Efficacy